molecular formula C10H12BrN5O2 B8522036 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one

Cat. No.: B8522036
M. Wt: 314.14 g/mol
InChI Key: DLTOEJGPUHHOTG-UHFFFAOYSA-N
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Description

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a bromine atom, a hydroxyethyl group, and a pyrazolylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while substitution of the bromine atom can yield various substituted pyrazine derivatives .

Scientific Research Applications

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one is unique due to its combination of functional groups and the presence of both pyrazine and pyrazole rings. This structural complexity allows for diverse chemical reactivity and a wide range of applications .

Properties

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one

InChI

InChI=1S/C10H12BrN5O2/c1-15-6-8(11)14-9(10(15)18)13-7-4-12-16(5-7)2-3-17/h4-6,17H,2-3H2,1H3,(H,13,14)

InChI Key

DLTOEJGPUHHOTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)NC2=CN(N=C2)CCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask equipped with a magnetic stirrer was charged with 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine 116b (1.7 g, 7.1 mmol), 3,5-dibromo-1-methylpyrazin-2(1H)-one (1.25 g, 4.7 mmol), and IPA (25 mL). The system was evacuated and then refilled with N2. The reaction mixture was heated at 90° C. for 6 h. Then, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography eluting with petroleum ether/ethyl acetate to afford 140a (1.7 g, 78%). LCMS: [M+H]+ 314.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
78%

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